2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide
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Overview
Description
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in various applications, including photostabilization and as a protective agent in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid. The subsequent steps involve the introduction of the methylphenoxy group and the acetohydrazide moiety through nucleophilic substitution and condensation reactions, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency. Solvent extraction and recrystallization are common purification methods employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a photostabilizer in polymers and coatings to protect against UV degradation.
Biology: Investigated for its potential as a protective agent in biological samples exposed to UV light.
Medicine: Explored for its potential use in drug formulations to enhance stability and efficacy.
Industry: Applied in the production of UV-resistant materials, including plastics, textiles, and paints.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying materials from UV-induced damage. The benzotriazole moiety plays a crucial role in this process by undergoing reversible photochemical reactions that prevent the breakdown of the compound.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole-based UV absorber used in photostabilization.
2-(2H-benzotriazol-2-yl)-4-methylphenol: A simpler analog with similar UV-absorbing properties.
Uniqueness
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide is unique due to its acetohydrazide moiety, which enhances its stability and broadens its range of applications compared to simpler benzotriazole derivatives. This structural feature allows it to form more stable complexes and provides additional reactive sites for further chemical modifications.
Properties
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-6-7-14(22-9-15(21)17-16)13(8-10)20-18-11-4-2-3-5-12(11)19-20/h2-8H,9,16H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZWZDQJSSWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN)N2N=C3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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